IFN alpha-IFNAR-IN-1

Vue d'ensemble

Description

IFN alpha-IFNAR-IN-1 est un inhibiteur non peptidique de faible poids moléculaire qui cible spécifiquement l'interaction entre l'interféron-alpha (IFN-α) et son récepteur, le récepteur de l'interféron-alpha/bêta (IFNAR). Ce composé est connu pour sa capacité à inhiber les réponses induites par le vaccinia modifié Ankara (MVA) dans les cellules dendritiques plasmocytoïdes dérivées de la moelle osseuse (BM-pDC) avec une valeur de CI50 allant de 2 à 8 micromolaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'IFN alpha-IFNAR-IN-1 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est synthétisé à l'aide de techniques de synthèse organique standard, notamment l'utilisation de groupes protecteurs, de réactifs de couplage et de méthodes de purification telles que la chromatographie .

Méthodes de production industrielle

La production industrielle de l'this compound suit les Bonnes Pratiques de Fabrication (BPF) afin de garantir la pureté et la constance du produit final. Le processus implique une synthèse à grande échelle, une purification et des mesures de contrôle qualité pour répondre aux normes réglementaires. Le composé est généralement produit en grandes quantités et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L'IFN alpha-IFNAR-IN-1 subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions standard.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de l'this compound comprennent des réactifs de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS). Les réactions sont généralement réalisées dans des solvants organiques tels que le dichlorométhane (DCM) ou le diméthylformamide (DMF) sous atmosphère inerte .

Principaux produits formés

Le principal produit formé à partir de la synthèse de l'this compound est le composé inhibiteur final lui-même. Les sous-produits et les impuretés sont éliminés par des procédés de purification afin de garantir la haute pureté du produit final .

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de l'immunologie, de la virologie et de la recherche sur le cancer. Il est utilisé pour étudier le rôle de la signalisation de l'interféron-alpha dans divers processus biologiques et maladies. Voici quelques applications clés :

Recherche sur le cancer : Exploration du potentiel de l'this compound en tant qu'agent immunothérapeutique dans le traitement du cancer en modulant la réponse immunitaire contre les cellules tumorales.

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'interaction entre l'interféron-alpha et son récepteur, l'IFNAR. Cette inhibition empêche l'activation des voies de signalisation en aval, notamment la voie JAK-STAT, qui est cruciale pour les effets antiviraux et immunomodulateurs de l'interféron-alpha. En bloquant cette interaction, l'this compound réduit la production de gènes stimulés par l'interféron (ISG) et de cytokines pro-inflammatoires, modulant ainsi la réponse immunitaire .

Applications De Recherche Scientifique

IFN alpha-IFNAR-IN-1 has a wide range of scientific research applications, particularly in the fields of immunology, virology, and cancer research. It is used to study the role of interferon-alpha signaling in various biological processes and diseases. Some key applications include:

Mécanisme D'action

IFN alpha-IFNAR-IN-1 exerts its effects by inhibiting the interaction between interferon-alpha and its receptor, IFNAR. This inhibition prevents the activation of downstream signaling pathways, including the JAK-STAT pathway, which is crucial for the antiviral and immunomodulatory effects of interferon-alpha. By blocking this interaction, this compound reduces the production of interferon-stimulated genes (ISGs) and pro-inflammatory cytokines, thereby modulating the immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Anifrolumab : Un anticorps monoclonal qui cible IFNAR1 et est utilisé dans le traitement du lupus érythémateux disséminé.

Ruxolitinib : Un inhibiteur de JAK1/2 qui affecte indirectement la signalisation de l'interféron en inhibant la voie JAK-STAT.

Unicité

L'IFN alpha-IFNAR-IN-1 est unique dans sa structure non peptidique de faible poids moléculaire, ce qui permet une inhibition spécifique de l'interaction IFN-α et IFNAR. Contrairement aux anticorps monoclonaux tels que l'anifrolumab, l'this compound offre une approche de petite molécule pour moduler la signalisation de l'interféron, ce qui peut être avantageux en termes de pharmacocinétique et de facilité d'administration .

Activité Biologique

Interferon alpha (IFN-α) is a crucial cytokine in the immune response, particularly known for its antiviral, antiproliferative, and immunomodulatory properties. The biological activity of IFN-α is mediated through its interaction with the interferon alpha/beta receptor (IFNAR), which consists of two subunits: IFNAR1 and IFNAR2. This article explores the biological activity of the compound "IFN alpha-IFNAR-IN-1," examining its mechanisms, effects on various cell types, and implications for therapeutic applications.

Binding and Signaling : IFN-α binds to the IFNAR complex, initiating a signaling cascade that leads to the activation of various genes involved in antiviral responses. The binding affinity of different IFN-α subtypes to IFNAR can significantly influence their biological activities. For instance, studies have shown that certain subtypes induce distinct patterns of gene expression, which correlate with their antiviral efficacy and ability to inhibit cell proliferation .

Receptor Trafficking : Recent research highlights the importance of receptor trafficking in modulating the signaling outcomes of IFN-α. Upon binding, the IFNAR complex undergoes endocytosis, which not only regulates receptor availability at the plasma membrane but also influences downstream signaling pathways . This dynamic process is essential for fine-tuning the immune response to viral infections.

Biological Activities

-

Antiviral Activity :

- Cell Line Sensitivity : The antiviral activity of IFN-α varies across different cell lines. For example, studies indicate that certain cell lines exhibit robust antiviral responses while others show minimal effects depending on their sensitivity to IFN signaling .

- Gene Induction Profiles : The expression levels of interferon-stimulated genes (ISGs) such as OAS and Mx1 are significantly elevated in response to IFN-α treatment in sensitive cell lines, underscoring its role in enhancing antiviral defenses .

-

Antiproliferative Effects :

- Cell Proliferation Inhibition : IFN-α has been shown to inhibit cell proliferation in various cancer cell lines. However, specific mutations in the receptor or differences in receptor expression can lead to resistance against these antiproliferative effects .

- Case Studies : A notable case involved a patient with a mutation in IFNAR1 who exhibited severe hyperinflammation following vaccination, highlighting the critical role of type I interferons in regulating immune responses .

- Immunomodulatory Functions :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Patient with IFNAR Deficiency : A case study reported a child with complete deficiency of the IFNAR1 chain who developed fatal systemic hyperinflammation post-vaccination. This case illustrates the critical role of type I interferons in maintaining immune homeostasis and preventing pathological inflammation .

- CRISPR-Cas9 Knockout Studies : Research utilizing CRISPR-Cas9 technology to create IFNAR1 knockout cell lines demonstrated enhanced production efficiency for recombinant adenoviruses expressing IFN-α. This finding suggests potential applications for improving bioproduction systems while elucidating the role of type I interferons in cellular responses .

Propriétés

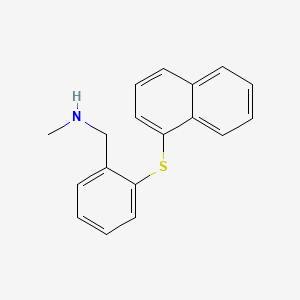

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDXDNUPVVYWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.